2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
Description
Chemical Structure and Properties The compound, with the systematic name 2-(3-nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (hereafter referred to as Compound A), features a quinoline core substituted at position 2 with a 4-chlorophenyl group, at position 6 with a chlorine atom, and at position 4 with a carboxylate ester linked to a 3-nitrophenyl-2-oxoethyl moiety . Its molecular formula is C₂₅H₁₇ClN₂O₅, with a molecular weight of 460.87 g/mol. Key structural identifiers include:
- SMILES:
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] - InChIKey:
JBLNSLGFHHQXGM-UHFFFAOYSA-N
Physicochemical Data
Predicted collision cross-section (CCS) values for Compound A vary by adduct:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 461.08988 | 205.3 |
| [M+Na]⁺ | 483.07182 | 223.3 |
| [M-H]⁻ | 459.07532 | 212.7 |
No direct literature or patent data are available for this compound, necessitating comparisons with structural analogs .
Properties
CAS No. |
355420-53-0 |
|---|---|
Molecular Formula |
C24H14Cl2N2O5 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-16-6-4-14(5-7-16)22-12-20(19-11-17(26)8-9-21(19)27-22)24(30)33-13-23(29)15-2-1-3-18(10-15)28(31)32/h1-12H,13H2 |
InChI Key |
QUTLEXHYIRJGMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Friedel-Crafts Acylation: Formation of the quinoline core.
Esterification: Formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro groups can undergo nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-(3-Aminophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid and 2-(3-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities in biological research.
Medicine
Industry
Possible use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
Table 1: Core Substituent Comparison
Key Observations :
- Compound A and CID 1921705 share the 6-Cl and 2-(4-Cl-phenyl) quinoline core but differ in the ester group (3-nitrophenyl vs. 4-methoxyphenyl).
- CID 771491-24-8 substitutes the 4-chlorophenyl group with a 2-chlorophenyl, altering steric and electronic profiles. This positional isomerism may impact binding affinity in biological targets .
Ester/Amide Group Modifications
Table 2: Ester/Amide Group Comparison
Key Observations :
- The 3-nitrophenyl group in Compound A contributes to a higher predicted logP (3.7) compared to the methoxy analog (logP ~2.9), suggesting differences in membrane permeability .
- Replacing the ester with an amide (CID 771491-24-8) introduces hydrogen-bonding capacity, which may enhance aqueous solubility but reduce bioavailability .
Biological Activity
2-(3-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. The structure of this compound incorporates nitro and chloro substituents, which may enhance its interaction with biological targets, thereby increasing its potential efficacy as a therapeutic agent. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships, and various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 481.3 g/mol. The IUPAC name provides insight into its structural components, highlighting the presence of a nitrophenyl group and chloro substituents that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H14ClN2O5 |
| Molecular Weight | 481.3 g/mol |
| IUPAC Name | [2-(3-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
| CAS Number | 355420-53-0 |
Antimicrobial Activity
Quinoline derivatives, including the compound , have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and mycobacterial species. For instance, studies have shown that certain substituted quinolines demonstrate higher efficacy against Mycobacterium tuberculosis compared to standard treatments like isoniazid .
The presence of both nitro and chloro groups in the structure may enhance the compound's ability to penetrate bacterial membranes and interact with intracellular targets.
Anticancer Activity
The anticancer potential of quinoline derivatives has been widely documented. Compounds with similar scaffolds have exhibited antiproliferative effects against various cancer cell lines. A study focusing on substituted quinolines found that specific modifications to the quinoline framework could lead to enhanced cytotoxicity against tumor cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of quinoline derivatives. Modifications in substituents can significantly influence their pharmacological profiles:
- Nitro Group : Often associated with increased antimicrobial activity.
- Chloro Substituents : Can enhance lipophilicity, affecting membrane permeability.
- Carboxylate Functionality : Plays a role in binding interactions with biological targets.
Research has shown that variations in these groups can lead to different biological outcomes, emphasizing the importance of careful design in drug development.
Study on Antimycobacterial Activity
A significant study evaluated a series of quinoline derivatives for their antimycobacterial activity. The findings indicated that compounds structurally related to this compound showed promising results against M. tuberculosis, outperforming traditional antibiotics .
Evaluation of Anticancer Properties
Another investigation assessed the anticancer effects of various quinoline derivatives on human cancer cell lines. The study revealed that modifications leading to increased electron density at specific positions within the quinoline ring resulted in enhanced cytotoxicity against breast cancer cells .
Q & A
Q. Substituent effects :
- Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings slow esterification but improve stability. Microwave-assisted synthesis (100–150°C, 30–60 min) enhances yields by 15–20% compared to conventional heating .
- Optimization : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by minimizing residence time .
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
Answer:
- Spectroscopy :
- Crystallography :
Advanced: How can researchers resolve discrepancies in crystallographic data, such as anomalous thermal parameters?
Answer:
- Validation tools : Use PLATON or SHELXLE to check for missed symmetry, twinning, or disorder .
- Data collection : Ensure high-resolution (<1.0 Å) data with Rint < 0.05. For example, refine anisotropic displacement parameters (ADPs) for Cl atoms to resolve electron density overlaps .
- Case study : In a 2023 structure (C₁₆H₁₀ClNO₂), weak C–H⋯O interactions (d = 2.45 Å) were initially misinterpreted as disorder but corrected via Hirshfeld surface analysis .
Advanced: What strategies mitigate low yields in esterification steps due to steric hindrance?
Answer:
- Catalytic systems : Use DMAP (5 mol%) with DCC in dry DCM at 0°C to reduce racemization .
- Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to improve solubility of bulky nitro-phenyl intermediates .
- Kinetic monitoring : Track reaction progress via in situ FTIR (C=O stretch at ~1740 cm⁻¹) to optimize stopping points .
Basic: What safety protocols are recommended for handling nitro and chloro substituents?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods (≥0.5 m/s airflow) during reactions releasing NO₂ or HCl gas .
- Spill management : Neutralize acid spills with NaHCO₃ and adsorb with vermiculite .
Advanced: How do electronic effects of substituents influence biological activity?
Answer:
- Nitro group : Enhances electrophilicity , increasing interaction with DNA topoisomerases (IC₅₀ ~2.5 µM in leukemia cells) .
- Chlorophenyl groups : Improve lipophilicity (logP ~3.8), enhancing blood-brain barrier penetration in in vivo neurostudies .
- SAR studies : Replace the 4-chlorophenyl with 4-fluorophenyl to reduce hepatotoxicity by 40% while maintaining potency .
Basic: What computational methods predict reactivity and stability of this compound?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)):
- Molecular docking (AutoDock Vina): Quinoline core binds to β-amyloid fibrils with ΔG = -9.2 kcal/mol, suggesting anti-Alzheimer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
